molecular formula C6H12O2 B1311621 2-Methyl-tetrahydro-pyran-4-OL CAS No. 89791-47-9

2-Methyl-tetrahydro-pyran-4-OL

Cat. No. B1311621
CAS RN: 89791-47-9
M. Wt: 116.16 g/mol
InChI Key: ZHPKAPJNEIKPGV-UHFFFAOYSA-N
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Description

2-Methyl-tetrahydro-pyran-4-OL is a chemical compound with the molecular formula C10H20O2 . It is used for perfume and aromatic raw materials . This substance is used in products such as washing & cleaning products, air care products, biocides (e.g., disinfectants, pest control products), perfumes and fragrances, polishes and waxes, and cosmetics and personal care products .


Synthesis Analysis

Tetrahydropyran synthesis involves the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins . The reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature gives tetrahydrofuran and tetrahydropyran derivatives in high yield and stereoselectivity . Iron-modified zeolite BETA is an efficient catalyst in the synthesis of 4-methyl-2-propyltetrahydro-2H-pyran-4-ol .


Molecular Structure Analysis

The molecular structure of 2-Methyl-tetrahydro-pyran-4-OL can be found in the ECHA database .


Chemical Reactions Analysis

Tetrahydropyran (THP) is the organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom. 2-Tetrahydropyranyl (THP-) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis .


Physical And Chemical Properties Analysis

2-Methyl-tetrahydro-pyran-4-OL is a colorless to pale yellow liquid with a fresh, soft, and natural floral odor . The molecular weight of this compound is 172.2646 .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Synthesis and Chemical Reactions : The reaction of aldehydes with 4-methyl-4-penten-2-ol leads to substituted tetrahydro-pyranols, which can be converted to dihydro-pyrans and then to tetrahydro-pyrans by catalytic hydrogenation. α-Terpineol reacts similarly with benzaldehyde to form structurally similar products (Hudson & Schmerlaib, 1957).
  • Prins Cyclization : Prins cyclization, using isoprenol and isovaleraldehyde, is utilized for the selective preparation of 2-isobutyl-4-methyl-tetrahydro-2H-pyran-4-ol. Heteropoly acids serve as catalysts in this process, demonstrating high selectivity and efficiency (Vyskočilová et al., 2016).

Educational Use in Laboratories

  • Undergraduate Organic Laboratory Projects : Tetrahydro-pyran derivatives are synthesized in undergraduate organic laboratories using environmentally friendly methods. This educational application allows students to explore reaction scope and engage in research projects with other carbonyl substrates (Dintzner et al., 2012).

Industrial and Manufacturing Applications

  • Manufacturing Processes : In the manufacturing of certain compounds like tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide, carbon−sulfur bond formation is critical. This process is utilized in the production of antiasthma drug candidates and involves palladium-catalyzed reactions (Norris & Leeman, 2008).

Environmental and Biological Applications

  • Biological and Pharmacological Research : Compounds like 2-methyl-tetrahydro-pyran-4-ol are explored for their biological activities, such as their interactions with monoamine transporters in the brain. These studies provide insights into the development of novel pharmaceuticals and understandings of biological mechanisms (Santra et al., 2021).

Safety Assessments

  • Ingredient Safety Assessments : Compounds like 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol undergo extensive safety assessments to evaluate their genotoxicity, reproductive toxicity, and environmental impact. This is crucial for their use in fragrances and other consumer products (Api et al., 2019).

Safety And Hazards

2-Methyl-tetrahydro-pyran-4-OL is considered hazardous. It is highly flammable and causes severe skin burns and eye damage. It may also cause respiratory irritation . This substance is used in various products, including washing & cleaning products, air care products, biocides, perfumes and fragrances, polishes and waxes, and cosmetics and personal care products .

Future Directions

The future directions of 2-Methyl-tetrahydro-pyran-4-OL could involve further exploration of its synthesis methods and applications. The Organic Chemistry Portal suggests that the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins is a potential area for future research .

properties

IUPAC Name

2-methyloxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5-4-6(7)2-3-8-5/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPKAPJNEIKPGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-tetrahydro-pyran-4-OL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Burns, W Bi, H Kim, MS Lall, C Li… - … Process Research & …, 2021 - ACS Publications
… This equates to a 68.3% yield from 2-methyl-tetrahydro-pyran-4-ol. The liquid was directly used in the next step. H NMR (400 MHz, CDCl3): δ 4.25∼4.30 (m, 1 H), 3.70∼3.76 (m, 1H), …
Number of citations: 14 pubs.acs.org
S Lim - 1996 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 0 search.proquest.com

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